molecular formula C20H19N3O4 B4057496 3-O-ethyl 8-O-methyl 4-(pyridin-3-ylmethylamino)quinoline-3,8-dicarboxylate

3-O-ethyl 8-O-methyl 4-(pyridin-3-ylmethylamino)quinoline-3,8-dicarboxylate

Cat. No.: B4057496
M. Wt: 365.4 g/mol
InChI Key: DLGXOKQNYPYKOE-UHFFFAOYSA-N
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Description

3-O-ethyl 8-O-methyl 4-(pyridin-3-ylmethylamino)quinoline-3,8-dicarboxylate is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a quinoline core with ethyl and methyl ester groups, as well as a pyridinylmethylamino substituent, making it a unique and potentially valuable molecule for various applications.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: Its unique structure may allow it to interact with specific biological targets, making it a candidate for drug discovery and development.

    Medicine: Quinoline derivatives are known for their antimicrobial, antiviral, and anticancer properties, suggesting that this compound could be explored for similar therapeutic uses.

    Industry: The compound’s chemical properties may make it useful in the development of new materials or as a catalyst in various industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-O-ethyl 8-O-methyl 4-(pyridin-3-ylmethylamino)quinoline-3,8-dicarboxylate typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:

    Formation of the quinoline core: This can be achieved through a Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the ester groups: The ethyl and methyl ester groups can be introduced via esterification reactions using ethanol and methanol, respectively, in the presence of an acid catalyst.

    Attachment of the pyridinylmethylamino group: This step involves the nucleophilic substitution of a halogenated quinoline derivative with pyridin-3-ylmethylamine under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

3-O-ethyl 8-O-methyl 4-(pyridin-3-ylmethylamino)quinoline-3,8-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the ester groups to alcohols or to reduce other functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like sodium hydride, potassium tert-butoxide, and various halogenated compounds are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional carbonyl groups, while reduction could produce alcohols or amines.

Mechanism of Action

The mechanism of action of 3-O-ethyl 8-O-methyl 4-(pyridin-3-ylmethylamino)quinoline-3,8-dicarboxylate is not fully understood, but it is likely to involve interactions with specific molecular targets such as enzymes, receptors, or nucleic acids. These interactions can lead to the modulation of biological pathways, resulting in various pharmacological effects. Further research is needed to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound of the quinoline family, known for its antimalarial properties.

    Chloroquine: A well-known antimalarial drug that also features a quinoline core.

    Pyridine: A simpler heterocyclic compound that shares the pyridine ring structure with the target compound.

Uniqueness

3-O-ethyl 8-O-methyl 4-(pyridin-3-ylmethylamino)quinoline-3,8-dicarboxylate is unique due to its combination of functional groups and substituents, which may confer distinct chemical and biological properties. Its dual ester groups and pyridinylmethylamino substituent differentiate it from other quinoline derivatives, potentially leading to novel applications and activities.

Properties

IUPAC Name

3-O-ethyl 8-O-methyl 4-(pyridin-3-ylmethylamino)quinoline-3,8-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4/c1-3-27-20(25)16-12-23-17-14(7-4-8-15(17)19(24)26-2)18(16)22-11-13-6-5-9-21-10-13/h4-10,12H,3,11H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLGXOKQNYPYKOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C(=C1NCC3=CN=CC=C3)C=CC=C2C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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